molecular formula C16H13ClN4S2 B11999994 5-(4-chlorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-chlorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11999994
M. Wt: 360.9 g/mol
InChI Key: ZYJXRYCSFXRJCR-VCHYOVAHSA-N
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Description

5-(4-chlorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Substitution reactions: Introduction of the 4-chlorophenyl and 4-(methylsulfanyl)phenyl groups can be done through nucleophilic substitution reactions.

    Condensation reactions: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions can occur at the nitrogen or sulfur atoms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or thiols.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

The compound may have potential therapeutic applications due to its biological activity. It could be investigated for use in treating infections, cancer, or other diseases.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with various substitutions.

    4-Phenyl-1,2,4-triazole: Similar structure with a phenyl group.

    4-(Methylsulfanyl)phenyl derivatives: Compounds with similar sulfur-containing groups.

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C16H13ClN4S2

Molecular Weight

360.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13ClN4S2/c1-23-14-8-2-11(3-9-14)10-18-21-15(19-20-16(21)22)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,20,22)/b18-10+

InChI Key

ZYJXRYCSFXRJCR-VCHYOVAHSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl

Canonical SMILES

CSC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl

Origin of Product

United States

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